molecular formula C15H7ClF6N4O B2486683 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-one CAS No. 343373-37-5

2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-one

Cat. No.: B2486683
CAS No.: 343373-37-5
M. Wt: 408.69
InChI Key: DJWURFOEDOEQDB-UHFFFAOYSA-N
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Description

2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-one is a useful research compound. Its molecular formula is C15H7ClF6N4O and its molecular weight is 408.69. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Assessment

  • The compound has been involved in the synthesis of complex molecules. For example, in a study by Castiñeiras et al. (2018), a derivative of 1,2,4-triazole was used in the synthesis of methyl 2-(4-phenyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thioacetate and its complex with HgCl2, highlighting its utility in creating novel compounds with potential applications in various fields such as chemistry and materials science (Castiñeiras, García-Santos, & Saa, 2018).

Theoretical Investigations

  • Theoretical investigations have been conducted on similar compounds for their potential use in applications like organic light-emitting diodes (OLEDs). Guo et al. (2019) investigated the phosphorescence spectra and quantum yields of Ir(III) complexes with similar structures, showcasing the potential of these compounds in electronic and photonic applications (Guo, Pan, Li, Wu, & Zhang, 2019).

Antioxidant Properties

  • Research has also been conducted on derivatives of 1,2,4-triazole for their antioxidant properties. For example, a study by Bekircan et al. (2008) synthesized new derivatives and evaluated their antioxidant and antiradical activities, indicating potential pharmaceutical or nutraceutical applications (Bekircan, Özen, Gümrükçüoğlu, & Bektaş, 2008).

Influence on Excited States of Complexes

  • The compound's derivatives have been studied for their influence on the energy and nature of the lowest excited states of heteroleptic phosphorescent Ir(III) complexes. This kind of research, such as the study conducted by Avilov et al. (2007), contributes to the understanding of the photophysical properties of these complexes, which can be crucial in the development of optoelectronic devices (Avilov, Minoofar, Cornil, & De Cola, 2007).

Luminescent Properties

Safety and Hazards

The safety and hazards associated with such compounds can vary widely depending on their specific structure and the context in which they are used. For instance, some related compounds are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for research and development involving such compounds can be vast. They can be used in various fields like pharmaceuticals, agrochemicals, and functional materials. The development of fluorinated organic chemicals is becoming an increasingly important research topic .

Properties

IUPAC Name

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H7ClF6N4O/c16-11-5-9(15(20,21)22)6-23-12(11)26-13(27)25(7-24-26)10-3-1-2-8(4-10)14(17,18)19/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJWURFOEDOEQDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C=NN(C2=O)C3=C(C=C(C=N3)C(F)(F)F)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H7ClF6N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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